Dalbergiphenol vs. 17β-Estradiol: Bone Protection Without Uterine Estrogenicity in OVX Mouse Model
In a 6-week oral study in ovariectomized (OVX) BALB/c mice, Dalbergiphenol (DGP) at 5 mg/kg/day prevented OVX-induced bone loss and decreased bone strength to a degree comparable with 17β-estradiol (E2). Critically, DGP treatment did not increase uterine weight or induce estrogenicity, whereas E2 treatment did [1]. This demonstrates that DGP provides bone-protective efficacy while avoiding the estrogenic side effects that limit the therapeutic utility of E2 and other SERMs.
| Evidence Dimension | In vivo bone protection vs. uterine estrogenicity |
|---|---|
| Target Compound Data | Dalbergiphenol (5 mg/kg/d, oral, 6 wks) prevented OVX-induced increase in bone loss and decrease in bone strength. No increase in uterine weight or estrogenicity observed. |
| Comparator Or Baseline | 17β-estradiol (E2) prevented bone loss but significantly increased uterine weight and estrogenicity in OVX mice. |
| Quantified Difference | Comparable bone protection; qualitatively superior safety profile regarding uterine effects. |
| Conditions | Adult female BALB/c mice, ovariectomized, 6-week oral administration, microCT analysis, biomechanical testing. |
Why This Matters
Procurement of DGP over E2 or other estrogenic bone agents enables research into non-estrogenic osteoprotective mechanisms, a crucial differentiation for developing safer osteoporosis therapies.
- [1] Gautam, J., Kumar, P., Kushwaha, P., Khedgikar, V., Choudhary, D., Singh, D., Maurya, R., & Trivedi, R. (2015). Neoflavonoid dalbergiphenol from heartwood of Dalbergia sissoo acts as bone savior in an estrogen withdrawal model for osteoporosis. Menopause, 22(11), 1246-1255. View Source
